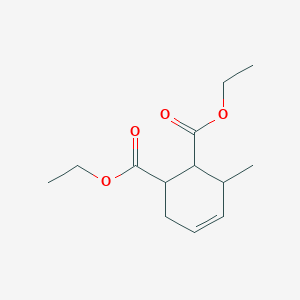
Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a diester derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diacids, while reduction with lithium aluminum hydride can produce diols.
Scientific Research Applications
Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves the interaction of its ester groups with various molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding acids and alcohols. These products can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclohex-4-ene-1,2-dicarboxylate: Similar structure but lacks the methyl group at the 3-position.
Diethyl 3,5-dimethylcyclohex-4-ene-1,2-dicarboxylate: Contains an additional methyl group at the 5-position.
Diethyl 3-methylcyclopent-4-ene-1,2-dicarboxylate: Similar structure but with a five-membered ring instead of a six-membered ring.
Uniqueness
Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications in various fields.
Properties
CAS No. |
62174-62-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-16-12(14)10-8-6-7-9(3)11(10)13(15)17-5-2/h6-7,9-11H,4-5,8H2,1-3H3 |
InChI Key |
SYQJTALBNDHLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CC(C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















